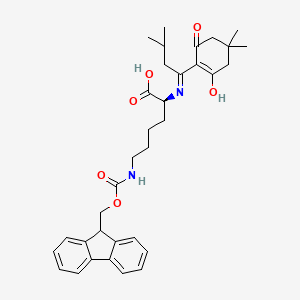

ivDde-L-Lys(Fmoc)-OH

CAS No.: 1446752-60-8

Cat. No.: VC5435734

Molecular Formula: C34H42N2O6

Molecular Weight: 574.718

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1446752-60-8 |

|---|---|

| Molecular Formula | C34H42N2O6 |

| Molecular Weight | 574.718 |

| IUPAC Name | (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |

| Standard InChI | InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m0/s1 |

| Standard InChI Key | XHYVKYKHSHULFH-MHZLTWQESA-N |

| SMILES | CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Introduction

Chemical Structure and Orthogonal Protection Mechanism

Molecular Architecture

ivDde-L-Lys(Fmoc)-OH features a lysine backbone with two orthogonal protecting groups:

-

Fmoc Group: Protects the α-amino terminus, removable under basic conditions (e.g., 20% piperidine in DMF) .

-

ivDde Group: Shields the ε-amino side chain, cleavable selectively with 2% hydrazine in DMF without disturbing acid-labile groups like tert-butyl or trityl .

The molecular formula is C₃₄H₄₂N₂O₆, with a molecular weight of 574.7 g/mol . Its stereochemistry is defined by the (S)-configuration at the α-carbon, ensuring compatibility with native peptide folding .

Table 1: Key Structural and Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 204777-78-6 | |

| Molecular Formula | C₃₄H₄₂N₂O₆ | |

| Molecular Weight | 574.7 g/mol | |

| Solubility | DMF, DMSO, NMP | |

| Stability | Stable to TFA, piperidine; labile to hydrazine |

Synthetic Utility in Peptide Chemistry

Orthogonal Deprotection Strategies

The ivDde group’s resistance to piperidine (used for Fmoc removal) and trifluoroacetic acid (TFA, for resin cleavage) allows sequential deprotection. For example:

-

ivDde Cleavage: 2% hydrazine in DMF (3 × 3 min), monitored via UV absorbance at 290 nm due to indazole byproduct formation .

This orthogonality facilitates side-chain modifications (e.g., PEGylation, fluorescent labeling) after backbone assembly, minimizing side reactions .

Branched Peptides

ivDde-L-Lys(Fmoc)-OH enables unsymmetrical branching by allowing selective ε-amino modification. For instance, Hrenn et al. synthesized chlorothalonil-peptide conjugates by attaching pesticides to the lysine side chain post-ivDde removal . Microwave-assisted SPPS further enhances coupling efficiency in sterically hindered branched systems .

Cyclic Peptides

Cyclization via side-chain amines is streamlined using ivDde protection. Olschewski et al. demonstrated palmitoylation at specific lysines while retaining others for subsequent cyclization, critical for membrane protein studies .

Bioconjugates

The compound’s utility extends to antibody-drug conjugates (ADCs) and peptide-PEG hybrids. Fuente-Moreno et al. employed ivDde-L-Lys(Fmoc)-OH to synthesize fluorescently labeled α-calcitonin gene-related peptide analogs for receptor binding assays .

Comparative Advantages Over Alternative Protecting Groups

ivDde vs. Dde: Enhanced Stability

While both ivDde and Dde (4,4-dimethyl-2,6-dioxocyclohexylideneethyl) are hydrazine-labile, ivDde offers superior stability:

-

Reduced Migration: Dde migrates to α-amines during prolonged piperidine treatments, causing sequence scrambling; ivDde’s steric bulk prevents this .

-

Robustness in Long Syntheses: ivDde remains intact during multi-step syntheses of 50+ residue peptides, whereas Dde partially degrades .

Table 2: Protecting Group Performance Comparison

| Parameter | ivDde | Dde |

|---|---|---|

| Cleavage Reagent | 2% hydrazine in DMF | 2% hydrazine in DMF |

| Stability to Piperidine | Excellent | Moderate |

| Migration Risk | Negligible | High in long syntheses |

| Typical Applications | Long peptides, cyclization | Short peptides, low-cost |

Recent Methodological Advances

Automated Synthesis Optimization

Biotage’s Initiator+ Alstra™ platform has refined ivDde cleavage protocols:

-

Hydrazine Concentration: 2–5% in DMF, with 10% required for stubborn residues near the C-terminus .

-

Reaction Time: 3 × 10 min treatments under oscillating mixing outperform static batch methods .

-

Additives: 0.1 M HOBt reduces racemization during subsequent couplings .

Novel Derivatives

Fmoc-N-Me-Lys(ivDde)-OH (CAS 1173996-67-2) introduces N-methylation for protease resistance, expanding utility in therapeutic peptides targeting cancer and diabetes .

Challenges and Solutions in ivDde Utilization

Incomplete Cleavage in Aggregated Sequences

Peptide aggregation shields ivDde from hydrazine, leading to ≤50% deprotection. Mitigation strategies include:

-

Pre-cleavage Swelling: DMF:DCM (1:1) for 1 hr before hydrazine treatment .

-

Alternate Reagents: Hydroxylamine/imidazole in NMP achieves full cleavage without chain degradation .

Cost and Accessibility

At ~€468/5g, ivDde-L-Lys(Fmoc)-OH is cost-prohibitive for large-scale use . Bulk purchasing (25g at €1870) reduces per-gram costs by 60% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume